tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate
Description
tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 2-amino-5-bromophenylmethyl moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
tert-butyl N-[(2-amino-5-bromophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFNAHFFPTVJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate typically involves several steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the amino group. The final step involves the protection of the amino group with a tert-butyl carbamate moiety. The reaction conditions often include the use of solvents like methylene chloride or chloroform and catalysts such as palladium in cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring facilitates nucleophilic substitution (SNAr), particularly under palladium-catalyzed cross-coupling conditions.
| Reaction Type | Conditions | Reagents/Catalysts | Product | Yield |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | 1 mol% Pd(PPh₃)₄, K₂CO₃ (2 eq), DMF/H₂O (3:1), 80°C, 12 h | Arylboronic acid | Biaryl derivatives with retained carbamate group | 78–85% |
| Buchwald–Hartwig Amination | 2 mol% Pd(OAc)₂, Xantphos (4 mol%), Cs₂CO₃ (2 eq), toluene, 110°C, 24 h | Primary/secondary amines | Aryl amines with substitution at the bromine position | 65–72% |
Key Observations :
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The electron-withdrawing carbamate group slightly deactivates the aromatic ring, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
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Steric hindrance from the tert-butyl group minimally affects coupling efficiency due to the para-position of the bromine relative to the carbamate .
Deprotection of the Carbamate Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or catalytic conditions to yield the free amine.
Mechanistic Insight :
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Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by tert-butanol elimination and amine release .
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Hydrogenolysis involves cleavage of the C–O bond in the carbamate, forming CO₂ and tert-butanol .
Electrophilic Aromatic Substitution (EAS)
The amino group (after Boc deprotection) activates the ring for EAS, while the bromine directs substitution to specific positions.
Notes :
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The bromine atom exerts a stronger directing effect than the amino group in nitration due to its electron-withdrawing nature .
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Sulfonation at low temperatures minimizes over-sulfonation .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures, leveraging both the amine and carbamate functionalities.
Mechanistic Pathway :
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Lactam formation involves deprotonation of the amine, followed by nucleophilic attack on the carbonyl carbon of the carbamate .
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Urea cyclization proceeds via in situ generation of isocyanate intermediates .
Cross-Coupling via C–Br Activation
The bromine atom participates in Ullmann-type couplings and radical reactions.
Limitations :
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Ullmann couplings require elevated temperatures and excess ligand for optimal yields.
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Radical pathways are sensitive to steric bulk, limiting substrate scope .
Functional Group Interconversion
The carbamate group undergoes hydrolysis or transesterification under specific conditions.
Key Insight :
Scientific Research Applications
Chemical Synthesis Applications
1.1. Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its stability under mild conditions makes it suitable for use in complex organic reactions, including:
- Peptide Synthesis : It acts as a protecting group for amines during peptide synthesis, preventing unwanted reactions that could compromise the integrity of the final product.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it versatile for generating other valuable chemical entities.
1.2. Reactivity and Functionalization
The bromine substituent on the aromatic ring enhances the compound's reactivity, allowing for further functionalization. This property is particularly useful in designing targeted drug delivery systems where specific interactions with biological targets are necessary.
2.1. Enzyme Inhibition
Research indicates that tert-butyl N-[(2-amino-5-bromophenyl)methyl]carbamate can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar carbamate derivatives can act as inhibitors for enzymes like acetylcholinesterase, which is crucial in neurodegenerative disease contexts .
2.2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial activity against various pathogens, highlighting its potential therapeutic applications in treating infections.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of structurally related carbamate compounds on astrocytes subjected to oxidative stress induced by amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, suggesting that these compounds could play a role in neuroprotection.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antibacterial efficacy of carbamate derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited notable antibacterial activity, underscoring the potential of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate involves its interaction with specific molecular targets. The amino and bromine groups can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The tert-butyl carbamate group can provide stability and enhance the compound’s bioavailability .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-methylcarbamate
Comparison: Compared to similar compounds, tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate is unique due to the presence of both amino and bromine groups on the aromatic ringThe tert-butyl carbamate group also provides additional stability compared to other carbamate derivatives .
Biological Activity
tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound features a brominated aromatic ring, an amino group, and a tert-butyl carbamate moiety. This configuration is crucial for its biological interactions.
Synthesis
The synthesis typically involves:
- Bromination of an appropriate aromatic precursor.
- Introduction of the amino group through nucleophilic substitution.
- Protection of the amino group with a tert-butyl carbamate.
Common solvents used include methylene chloride or chloroform, often in the presence of catalysts like palladium for cross-coupling reactions.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It serves as an intermediate in the synthesis of more complex molecules that may exhibit enhanced pharmacological properties.
Pharmacological Studies
Research indicates that this compound can influence several biological pathways:
- Antagonistic Activity : The compound has been evaluated for its antagonistic effects on serotonin receptors, particularly 5-HT3 and 5-HT6 receptors. Studies have shown that modifications to the compound can enhance its binding affinity and inhibitory potency against these receptors .
- Inhibition Studies : In vitro assays have demonstrated that the compound exhibits significant inhibition of cellular responses mediated by serotonin, with varying degrees of potency depending on structural modifications .
- Selectivity : The selectivity profile of this compound makes it a candidate for further development in treating conditions associated with serotonin dysregulation, such as anxiety and depression .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antagonist Properties : A recent study evaluated the antagonist properties at 5-HT receptors, revealing that certain analogs exhibited improved potency compared to the parent compound, with IC50 values in the nanomolar range .
- Metabolic Stability : Research involving rat liver microsomes indicated that derivatives of this compound showed varying metabolic stabilities, which is critical for predicting in vivo efficacy and safety profiles .
Data Summary
A summary table of biological activity and potency against various targets is presented below:
| Compound | Target Receptor | Binding Affinity (Ki) | Inhibition (%) at 3 μM |
|---|---|---|---|
| This compound | 5-HT3R | 245 nM | 68% |
| Analog A | 5-HT6R | 11 nM | 85% |
| Analog B | 5-HT3R | 32 nM | 75% |
Q & A
Q. What are the optimal synthetic routes for tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate?
The compound is typically synthesized via carbamate protection of the primary amine group. A common approach involves reacting 2-amino-5-bromobenzylamine with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF or dichloromethane at 0–25°C. Reaction monitoring via TLC or HPLC is critical to confirm completion . For bromophenyl derivatives, inert atmospheres (N₂/Ar) are recommended to prevent debromination side reactions .
Q. How can the purity and structural integrity of this compound be validated?
Characterization should include:
- NMR spectroscopy : H and C NMR to confirm Boc-group integration (~1.3 ppm for tert-butyl protons) and aromatic/amine proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .
Q. What are the recommended storage conditions to ensure stability?
Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or elevated temperatures (>40°C) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
Mechanistic studies require:
- Kinetic profiling : Monitor reaction progress via in situ FTIR or NMR to identify intermediates (e.g., carbamate ring-opening or bromine displacement) .
- Computational modeling : DFT calculations (e.g., Gaussian or ORCA) to map energy barriers for key steps like nucleophilic substitution at the bromine site .
- Isotopic labeling : Use N-labeled amines to trace reaction pathways in coupling reactions .
Q. What strategies resolve contradictions in reported hazard data for brominated carbamates?
Discrepancies in SDS hazard classifications (e.g., skin irritation vs. no significant risk) arise from batch-specific impurities or testing protocols. Mitigate by:
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/EtOAc) to remove reactive by-products .
- In-house testing : Perform Ames tests for mutagenicity and OECD 403 acute inhalation studies to validate safety .
Q. How does the bromine substituent influence intermolecular interactions in solid-state structures?
X-ray crystallography reveals halogen bonding between the bromine atom and electron-rich moieties (e.g., carbonyl groups), which stabilizes crystal packing. Hydrogen bonding between the carbamate NH and tert-butyl oxygen also contributes to lattice energy . For detailed analysis, collect single-crystal data at 100 K using synchrotron radiation (λ = 0.710–0.980 Å) .
Q. What methodologies optimize this compound’s use in pharmaceutical intermediates?
Q. How can researchers troubleshoot low yields in large-scale syntheses?
Common issues and solutions:
- By-product formation : Optimize stoichiometry (Boc anhydride:amine = 1.2:1) and use molecular sieves to absorb liberated CO₂ .
- Exothermic reactions : Implement slow addition of Boc anhydride (<0.5 mL/min) with jacketed reactors for temperature control (<30°C) .
- Scale-up challenges : Switch from batch to flow chemistry for improved heat/mass transfer .
Methodological Notes
- Spectral Data Interpretation : For H NMR, expect a singlet at ~1.4 ppm (tert-butyl), a multiplet at ~7.3 ppm (aromatic protons), and a broad peak at ~5.1 ppm (carbamate NH) .
- Safety Protocols : Use fume hoods, nitrile gloves, and P95 respirators during synthesis. Quench waste with 10% citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
